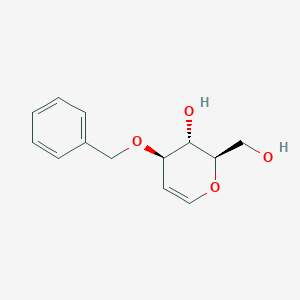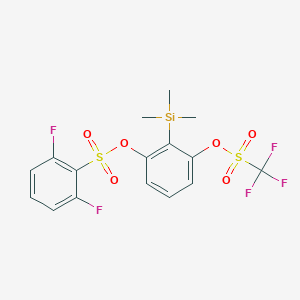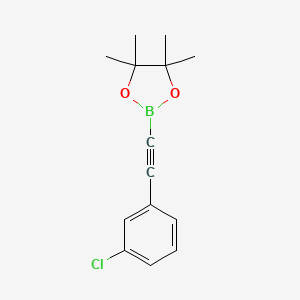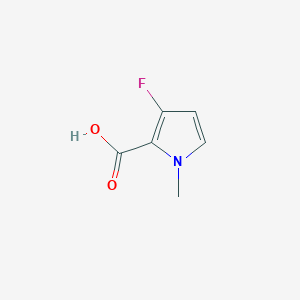
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine or other fluorinating agents under controlled conditions to prevent over-fluorination and polymerization . Another approach involves the use of xenon difluoride for the selective fluorination of pyrrole derivatives .
Industrial Production Methods: Industrial production of fluorinated pyrroles often employs scalable methods such as electrophilic fluorination, which allows for the efficient and selective introduction of fluorine atoms into the pyrrole ring. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or sulfonated pyrrole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules. It is used in the design of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects .
Medicine: In medicinal chemistry, fluorinated pyrroles are investigated for their potential as enzyme inhibitors and receptor antagonists. They are explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, coatings, and electronic materials .
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
3-Methylpyrrole: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-Methylpyrrole: A precursor in the synthesis of fluorinated pyrroles.
Uniqueness: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H6FNO2 |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
3-fluoro-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
Clé InChI |
QBAUEHVLEYAIQN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




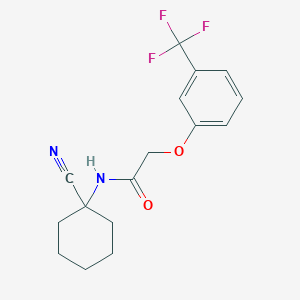
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
